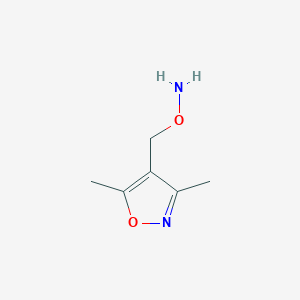
O-((3,5-dimethylisoxazol-4-yl)methyl)hydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-((3,5-dimethylisoxazol-4-yl)methyl)hydroxylamine is a compound that features an isoxazole ring, which is a five-membered heterocyclic structure containing one oxygen and one nitrogen atom. Isoxazole derivatives are known for their significant biological activities and are commonly found in various pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the 1,3-dipolar cycloaddition of terminal alkynes and nitrile oxides, which can be generated in situ from hydroxyimidoyl chlorides . This reaction can be carried out under solvent-free conditions using a Cu/Al2O3 nanocomposite catalyst .
Industrial Production Methods
Industrial production methods for this compound would likely involve scalable and environmentally friendly processes. The use of ball-milling conditions for the 1,3-dipolar cycloaddition reaction is one such method, as it allows for the synthesis of 3,5-isoxazoles in moderate to excellent yields without the need for solvents .
Chemical Reactions Analysis
Types of Reactions
O-((3,5-dimethylisoxazol-4-yl)methyl)hydroxylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitrile oxides.
Reduction: Reduction reactions can convert the isoxazole ring to other heterocyclic structures.
Substitution: The hydroxylamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oximes, while reduction can produce amines or other heterocycles .
Scientific Research Applications
O-((3,5-dimethylisoxazol-4-yl)methyl)hydroxylamine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of O-((3,5-dimethylisoxazol-4-yl)methyl)hydroxylamine involves its interaction with specific molecular targets. For example, it can act as an inhibitor of enzymes like BRD4, which is involved in the regulation of gene expression . The compound can also interfere with cellular DNA damage repair mechanisms, leading to its potential use in cancer therapy .
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethylisoxazole: A simpler isoxazole derivative with similar biological activities.
4-(3,5-Dimethylisoxazol-4-yl)benzyl)phthalazin-1(2H)-one: A derivative with potent BRD4 inhibitory activity.
Uniqueness
O-((3,5-dimethylisoxazol-4-yl)methyl)hydroxylamine is unique due to the presence of the hydroxylamine group, which imparts distinct chemical reactivity and biological activity compared to other isoxazole derivatives .
Properties
Molecular Formula |
C6H10N2O2 |
|---|---|
Molecular Weight |
142.16 g/mol |
IUPAC Name |
O-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]hydroxylamine |
InChI |
InChI=1S/C6H10N2O2/c1-4-6(3-9-7)5(2)10-8-4/h3,7H2,1-2H3 |
InChI Key |
LRAAGTPHMNJDIF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C)CON |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


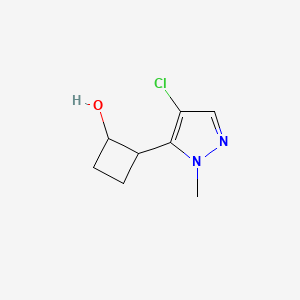
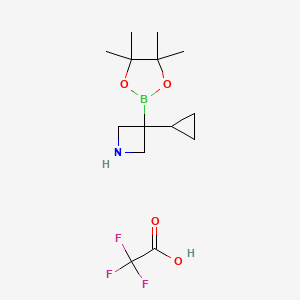

![4-(5-Chloro-6-fluoro-1H-benzo[d][1,2,3]triazol-1-yl)tetrahydro-2H-thiopyran 1,1-dioxide](/img/structure/B13567214.png)
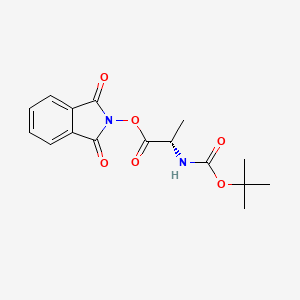
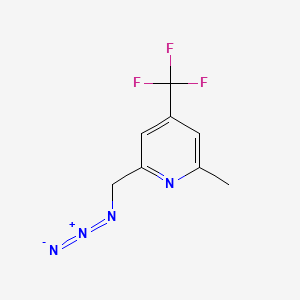
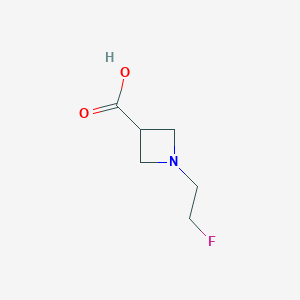
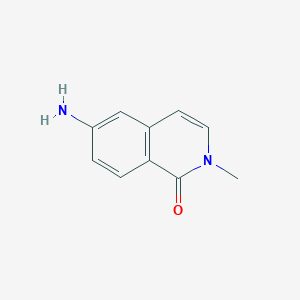

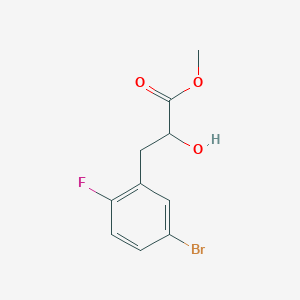
![[3-Phenyl-5-(trifluoromethyl)phenyl]boronic acid](/img/structure/B13567268.png)
![{7-Azaspiro[3.5]nonan-5-yl}methanolhydrochloride](/img/structure/B13567276.png)
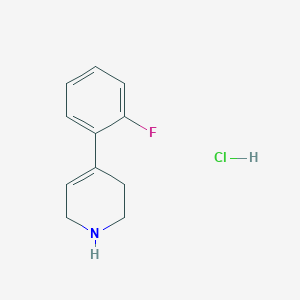
![2-[4-Fluoro-2-(2,2,2-trifluoroethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13567285.png)
